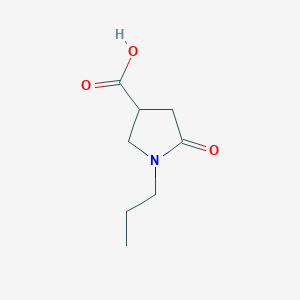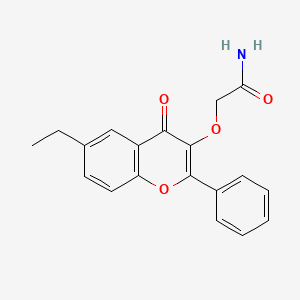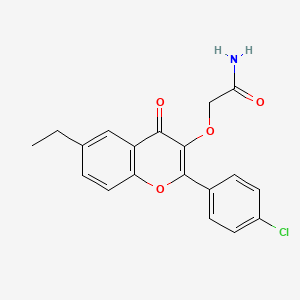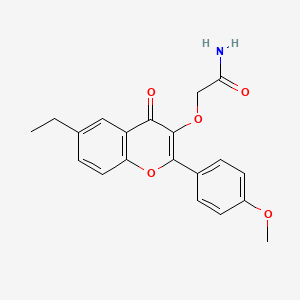![molecular formula C20H18O6 B7735243 2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735243.png)
2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
The synthesis of 2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid can be achieved through a multicomponent condensation reaction. One reported method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . The structures of the obtained compound can be confirmed using techniques such as 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry .
Chemical Reactions Analysis
2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups can be introduced using appropriate reagents and conditions.
Esterification: The oxyacetic acid moiety can undergo esterification reactions with alcohols in the presence of acid catalysts, forming esters.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activities or receptor interactions.
Medicine: The compound’s structural features suggest potential pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound’s chromen-4-one core structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The presence of the methoxyphenyl group and oxyacetic acid moiety may enhance its binding affinity and specificity towards certain biological targets, leading to its observed effects.
Comparison with Similar Compounds
2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid can be compared with other chromen-4-one derivatives, such as:
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and potential applications. The unique combination of functional groups in this compound distinguishes it from other related compounds, offering distinct advantages in specific research and industrial applications.
Properties
IUPAC Name |
2-[6-ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-12-4-9-16-15(10-12)18(23)20(25-11-17(21)22)19(26-16)13-5-7-14(24-2)8-6-13/h4-10H,3,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLUIVVKSZOVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Z)-(3-methoxy-2-phenylmethoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7735164.png)
![1-[(Z)-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7735169.png)
![1-[(Z)-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7735175.png)
![2-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-6-methoxy-4-nitrophenol](/img/structure/B7735176.png)
![4-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-2-bromo-6-methoxyphenol](/img/structure/B7735181.png)
![4-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-2,6-dibromophenol](/img/structure/B7735197.png)
![1-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]naphthalen-2-ol](/img/structure/B7735204.png)




![2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7735244.png)
![2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735248.png)
![3-(1-((3,5-Dichlorophenyl)amino)-1-oxopropan-2-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7735261.png)
